molecular formula C13H18ClN3 B6323866 5-Amino-2-(azepan-1-yl)benzonitrile hydrochloride CAS No. 1349716-03-5

5-Amino-2-(azepan-1-yl)benzonitrile hydrochloride

Cat. No.: B6323866
CAS No.: 1349716-03-5
M. Wt: 251.75 g/mol
InChI Key: CKSOVKSGURQAEZ-UHFFFAOYSA-N
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Description

5-Amino-2-(azepan-1-yl)benzonitrile hydrochloride is a chemical compound with the molecular formula C13H18ClN3. It is a derivative of benzonitrile, featuring an amino group and an azepane ring. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(azepan-1-yl)benzonitrile hydrochloride typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Amino Group: The amino group is introduced via a substitution reaction, often using ammonia or an amine derivative.

    Formation of the Benzonitrile Core: The benzonitrile core is formed through a nitrile synthesis reaction, typically involving the dehydration of an amide or the reaction of a halide with a cyanide source.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(azepan-1-yl)benzonitrile hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Amino-2-(azepan-1-yl)benzonitrile hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-2-(azepan-1-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The amino group and azepane ring allow it to bind to various enzymes and receptors, potentially modulating their activity. The nitrile group can also participate in interactions with nucleophiles, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-(piperidin-1-yl)benzonitrile hydrochloride
  • 5-Amino-2-(morpholin-1-yl)benzonitrile hydrochloride
  • 5-Amino-2-(pyrrolidin-1-yl)benzonitrile hydrochloride

Uniqueness

5-Amino-2-(azepan-1-yl)benzonitrile hydrochloride is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to its analogs with different ring structures. This uniqueness makes it a valuable compound for specific research and development applications .

Properties

IUPAC Name

5-amino-2-(azepan-1-yl)benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.ClH/c14-10-11-9-12(15)5-6-13(11)16-7-3-1-2-4-8-16;/h5-6,9H,1-4,7-8,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSOVKSGURQAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)N)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30700667
Record name 5-Amino-2-(azepan-1-yl)benzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78252-09-2
Record name 5-Amino-2-(azepan-1-yl)benzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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